4-羟基苯并三唑

描述

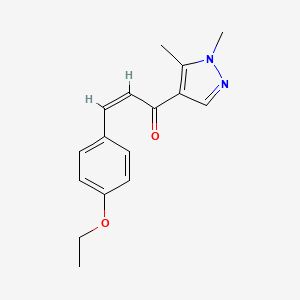

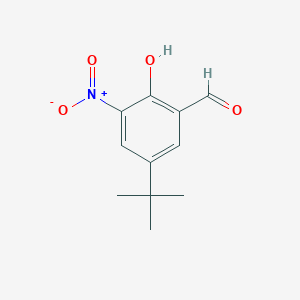

4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water (~11.7% wt as the HOBt monohydrate crystal) . Anhydrous HOBt is explosive . It is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .

Synthesis Analysis

HOBt is a standard coupling agent commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis . It plays a significant role in reducing the racemization during peptide synthesis . The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .Molecular Structure Analysis

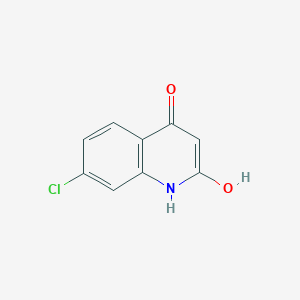

The molecular structure of HOBt is characterized by a benzotriazole fragment known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Chemical Reactions Analysis

HOBt is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides . It is also used for the synthesis of amides from carboxylic acids aside from amino acids . These substrates may not be convertible to the acyl chlorides .Physical And Chemical Properties Analysis

HOBt has a molar mass of 135.1234 g mol −1 (anhydrous) and a melting point of 156 to 159 °C (313 to 318 °F; 429 to 432 K) (decomposes) .科学研究应用

缓蚀剂:4-羟基苯并三唑可在硫酸盐溶液中有效抑制铜腐蚀。在某些条件下(例如高溶液 pH 值),其抑制效率高于苯并三唑。该化合物在铜表面形成复杂聚合物,这与其缓蚀作用相关 (Rinju Youda, H. Nishihara, & K. Aramaki, 1990).

爆炸性能:1-羟基苯并三唑的衍生物(包括 4-羟基苯并三唑)在某些条件(如加热或机械刺激)下表现出爆炸性能。在处理这些化合物时,这对于安全考虑非常重要 (K. Wehrstedt, P. Wandrey, & D. Heitkamp, 2005).

合成化学:4-羟基苯并三唑用于合成高通量并行合成酰胺文库的聚合物负载偶联试剂。这在酰胺文库的高通量并行合成中具有应用 (I. Pop, B. Déprez, & A. Tartar, 1997).

表面活性剂胶束中的酯键裂解:羟基苯并三唑衍生物已被合成用于裂解阳离子单价和双子表面活性剂胶束中的某些酯键。这证明了其在生化和工业过程中的潜在用途 (S. Bhattacharya & V. Praveen Kumar, 2005).

牛皮纸浆中的生物漂白:N-羟基苯并三唑用作牛皮纸浆漆酶脱木素过程中的介质。然而,其在生物漂白条件下的不稳定性和转化为惰性苯并三唑突出了在此过程中对稳定介质的需求 (James E. Sealey & A. Ragauskas, 1998).

亲核试剂生成糖苷化:羟基苯并三唑基葡萄糖苷(包括 4-羟基苯并三唑衍生物)已被确定可用于糖苷化反应。这在合成复杂碳水化合物(如 HIV1-gp120 复合物中发现的碳水化合物)中具有重要意义 (Mahesh Neralkar, Bijoyananda Mishra, & S. Hotha, 2017).

作用机制

Target of Action

4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is primarily used in peptide synthesis, where it acts on the amino group of protected amino acids . The primary targets of HOBt are these amino acids, and its role is to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis .

Mode of Action

HOBt operates by producing activated esters, which are used in peptide synthesis . The process involves the condensation of the amino group of protected amino acids with the activated ester . These esters are insoluble and react with amines at ambient temperature to give amides . HOBt is also used for the synthesis of amides from carboxylic acids aside from amino acids .

Biochemical Pathways

The biochemical pathways affected by HOBt primarily involve peptide synthesis . By producing activated esters, HOBt facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects include the successful synthesis of peptides, which play vital roles in various biological functions.

Pharmacokinetics

It’s known that 4-hydroxybenzotriazole and 5-hydroxybenzotriazole have been detected in incubations of benzotriazole with the 10000 × g supernatant from rat liver homogenate

Result of Action

The primary result of HOBt’s action is the improved efficiency of peptide synthesis . By acting as a suppressor of racemization and a facilitator of amide bond formation, HOBt contributes to the successful creation of peptides . These peptides can then go on to perform various functions within biological systems.

Action Environment

The action of HOBt can be influenced by environmental factors. For instance, in aquatic environments, benzotriazoles, including HOBt, have been found to undergo photochemical reactions . The photochemical half-lives of benzotriazoles in these environments support their persistence, suggesting that environmental factors such as light exposure can influence the action and stability of HOBt .

安全和危害

未来方向

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . In the future, we will focus on designing and developing efficient, environmentally friendly, and economical reaction systems to make the reaction conditions of existing reaction pathways greener and the reaction process simpler .

生化分析

Biochemical Properties

4-Hydroxybenzotriazole is known for its four major properties: excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . These properties make it a versatile compound in biochemical reactions. It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .

Molecular Mechanism

The molecular mechanism of 4-Hydroxybenzotriazole involves the production of activated esters. These esters are insoluble and react with amines at ambient temperature to give amides . This process is crucial in peptide synthesis, where 4-Hydroxybenzotriazole is used to suppress the racemization of single-enantiomer chiral molecules .

Temporal Effects in Laboratory Settings

It is known that anhydrous 4-Hydroxybenzotriazole is explosive , indicating that it may degrade over time under certain conditions.

Metabolic Pathways

4-Hydroxybenzotriazole is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis . In this pathway, it helps convert phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) from the central carbon metabolism into 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) .

Transport and Distribution

Due to its explosive nature, it is no longer allowed to be transported by sea or air .

属性

IUPAC Name |

2H-benzotriazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMSDXUXJISAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374722, DTXSID401020651 | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26725-51-9, 2387180-06-3 | |

| Record name | 4-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(Benzylamino)methyl]phenyl}methanol](/img/structure/B7725278.png)

![2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)